Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate
Description
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate is a pyrazole-based ester featuring a trimethylsilyl-protected ethynyl group at the 3-position of the pyrazole ring. This structural motif combines a rigid ethynyl spacer with a lipophilic trimethylsilyl (TMS) group, which may enhance stability and modulate solubility. Such compounds are of interest in medicinal chemistry and materials science due to the tunable electronic and steric properties imparted by the TMS-ethynyl moiety.
Properties
Molecular Formula |
C13H20N2O2Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl 3-[3-(2-trimethylsilylethynyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C13H20N2O2Si/c1-5-17-13(16)7-10-15-9-6-12(14-15)8-11-18(2,3)4/h6,9H,5,7,10H2,1-4H3 |
InChI Key |
IXRQMBUQYWQVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. . The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or the pyrazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: TBAF is commonly used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate has the molecular formula C13H20N2O2Si. The presence of a trimethylsilyl group enhances its stability and solubility, making it suitable for various chemical reactions. Its structure includes a pyrazole ring, which is known for its biological activity and ability to form coordination complexes.
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antitumor activities. This compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound's efficacy against bacterial strains has also been investigated. Studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Materials Science
Organic Electronics
The incorporation of ethynyl groups into organic materials enhances their electronic properties. This compound can be utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable films makes it a candidate for applications in flexible electronics .
Coordination Chemistry
The compound's ability to coordinate with metal ions opens avenues for its use in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and materials development. The unique electronic properties imparted by the trimethylsilyl group can enhance the reactivity of these complexes .
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be employed in cross-coupling reactions to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group facilitates deprotection strategies, allowing for further functionalization .
Case Study 1: Antitumor Activity Evaluation
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
Case Study 2: Application in Organic Electronics
Research conducted by the University of Western Australia demonstrated that films made from this compound exhibited improved charge transport properties compared to traditional organic semiconductors. The study concluded that integrating this compound into device architectures could enhance performance metrics in OLED applications.
Mechanism of Action
The mechanism of action of Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s binding affinity to these targets, while the ester group can facilitate its transport across cell membranes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate with structurally related pyrazole-propanoate/butanoate esters from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Nitro (in ) and trifluoromethyl (in ) groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Halogens : Iodo () and bromo () substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.
- Fluorinated Groups : Difluoromethyl () and trifluoromethyl () improve metabolic stability and lipophilicity, critical in drug design .
- Branched esters (e.g., 2-methylpropanoate in ) introduce steric hindrance, which may slow enzymatic degradation.
Physicochemical Properties
- Lipophilicity: The TMS-ethynyl group in the target compound likely increases logP compared to non-silylated analogs, favoring organic solvent solubility.
- Boiling Points: Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate has a predicted boiling point of 311.4°C , higher than typical propanoate esters due to fluorine’s high atomic mass and branching.
- Acid Stability : The trifluoromethyl group in confers resistance to acidic conditions (predicted pKa ≈ -0.41), whereas nitro-substituted derivatives () may be more prone to reduction under acidic/basic conditions.
Biological Activity
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate (CAS 2054954-62-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Core Structure : The compound contains a pyrazole ring, which is known for its diverse biological activities.
- Functional Groups : The presence of a trimethylsilyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Properties
-
Antitumor Activity :
- Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in various in vitro models. This compound may share similar mechanisms, potentially acting through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
-
Antimicrobial Effects :
- Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the trimethylsilyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
-
Neuroprotective Effects :
- Emerging research suggests that pyrazole derivatives can offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This could position this compound as a candidate for further investigation in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under exploration. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways, which could lead to altered cellular homeostasis.
- Receptor Modulation : The compound may interact with specific receptors, influencing downstream signaling cascades that affect cell survival and proliferation.
Study on Antitumor Activity
A recent study investigated the antitumor effects of pyrazole derivatives in human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective effects of pyrazole derivatives in animal models of ischemic brain injury. The results suggested that these compounds could reduce neuronal death and improve functional outcomes post-injury. This indicates a promising avenue for further research into this compound as a potential therapeutic agent for neurodegenerative conditions.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
